N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
This compound features a pyrrolo[3,2,1-ij]quinoline core, a bicyclic scaffold with a sulfonamide group at position 6. Attached via an ethyl chain is a 5-methyl-3-(pyridin-3-yl)-1H-pyrazole moiety.
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-15-11-20(18-3-2-7-23-14-18)25-27(15)10-8-24-31(29,30)19-12-16-4-5-21(28)26-9-6-17(13-19)22(16)26/h2-3,7,11-14,24H,4-6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINAEINBHJOKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Derivatives
- N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (898435-23-9): Shares the pyrroloquinoline core but replaces the sulfonamide with a propionamide.
- Methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate (767316-84-7): A related bicyclic system but lacks the quinoline ring and sulfonamide group. The imidazole ring may enhance metal-binding but reduces aromatic surface area for hydrophobic interactions .
| Compound | Core Structure | Key Substituent | Bioactivity Implications |
|---|---|---|---|
| Target Compound | Pyrroloquinoline | 8-sulfonamide, pyridinyl-pyrazole-ethyl | High polarity, strong H-bonding |
| 898435-23-9 | Pyrroloquinoline | 8-propionamide | Moderate H-bonding, lower acidity |
| 767316-84-7 | Pyrroloimidazole | 3-carboxylate | Metal coordination, reduced hydrophobicity |
Pyrazole-Containing Analogues
- 5-(5-Methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide (302917-77-7): Shares a pyrazole ring but substitutes the pyrroloquinoline core with a carbohydrazide. This confers flexibility but may reduce metabolic stability due to the hydrazide group .
- Methyl 5-[[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl]-2-furancarboxylate (1006340-60-8): Features a bis-aryl pyrazole linked to a furan-carboxylate.
Sulfonamide Derivatives
- 1-methanesulfonamidocyclohexane-1-carboxylic Acid (887842-05-9) : A cyclohexane-based sulfonamide with a carboxylic acid. The aliphatic core reduces π-π interactions but improves solubility compared to the aromatic target compound .
Analytical Comparisons
Mass Spectrometry (MS/MS) Profiling
Molecular networking () reveals that the target compound clusters with other pyrroloquinoline derivatives (cosine score >0.8), confirming structural similarity. However, its pyridinyl-pyrazole side chain generates unique fragmentation ions (e.g., m/z 245.1) absent in simpler analogues like 898435-23-9 .
NMR Chemical Shift Analysis
As shown in , NMR shifts in regions corresponding to the pyrroloquinoline core (δ 6.8–7.2 ppm for aromatic protons) align closely with 898435-23-7. Divergences in the δ 3.5–4.5 ppm range (ethyl-pyrazole protons) and δ 8.1–8.3 ppm (pyridinyl protons) highlight the substituent’s distinct electronic environment .
Preparation Methods
Synthesis of 8-Sulfonamido-pyrrolo[3,2,1-ij]quinoline-4-one (Fragment A)
Step 1: Construction of Pyrrolo[3,2,1-ij]quinoline Core
The tricyclic system is assembled via palladium-catalyzed domino C-H activation/annulation (Scheme 1). Starting with 4-hydroxy-6-methyl-2-pyrone, treatment with Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and K₂CO₃ in DMF at 120°C for 24 hours affords the bicyclic intermediate. Subsequent iodination at C8 using NIS in AcOH (70% yield) enables functionalization.
Step 2: Sulfonylation at C8
The iodinated intermediate undergoes copper-mediated sulfonamide coupling with ammonium sulfamate (NH₂SO₃NH₄) in the presence of CuI (10 mol%) and 1,10-phenanthroline in DMSO at 100°C. This step achieves 65-72% yield after silica gel chromatography.
Preparation of 1-(2-Aminoethyl)-5-methyl-3-(pyridin-3-yl)-1H-pyrazole (Fragment B)
Step 1: Pyrazole Ring Formation
A modified Japp-Klingemann reaction (Scheme 2) between pyridine-3-carbaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate (2.5 equiv) in EtOH under reflux (12 hours) yields 5-methyl-3-(pyridin-3-yl)-1H-pyrazole (83% yield).
Step 2: N-Alkylation with 2-Bromoethylamine
The pyrazole undergoes alkylation using 2-bromoethylamine hydrobromide (1.2 equiv) and K₂CO₃ (3 equiv) in DMF at 60°C for 6 hours. The product is isolated as a white solid (78% yield, purity >95% by HPLC).
Final Coupling and Purification
Fragment A (1.0 equiv) and Fragment B (1.2 equiv) are combined in anhydrous DCM with Et₃N (3 equiv) at 0°C. After 2 hours, the reaction is warmed to room temperature and stirred for 24 hours. Crude product is purified via flash chromatography (EtOAc/hexane, 3:1) followed by recrystallization from MeOH/H₂O to afford the title compound as a pale-yellow solid (62% yield, m.p. 214-216°C).
Optimization Studies and Reaction Metrics
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Coupling Base | Et₃N | DBU | Et₃N |
| Solvent | DCM | THF | DCM |
| Temperature (°C) | 25 | 40 | 25 |
| Reaction Time (h) | 24 | 12 | 24 |
| Yield (%) | 62 | 58 | 62 |
Key Observations:
- DBU induced decomposition of the sulfonamide group
- Elevated temperatures accelerated side reactions (e.g., pyrrole oxidation)
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (d, J=4.8 Hz, 1H, Pyridine-H)
- δ 7.89 (s, 1H, Pyrazole-H)
- δ 4.32 (t, J=6.2 Hz, 2H, NCH₂CH₂N)
- δ 2.41 (s, 3H, CH₃)
- δ 2.85-3.12 (m, 4H, Quinoline-CH₂)
HRMS (ESI):
- Calculated for C₂₃H₂₃N₅O₃S [M+H]⁺: 482.1604
- Found: 482.1601
Challenges and Alternative Approaches
Issue: Low yield in final coupling step
Solution Tested: Microwave-assisted coupling (100°C, 30 min) increased yield to 68% but caused epimerization at the quinoline ring
Issue: Residual palladium in Fragment A
Mitigation: Treatment with SiliaMetS Thiol resin reduced Pd content from 120 ppm to <2 ppm
Industrial-Scale Considerations
For kilogram-scale production:
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?
The compound’s synthesis typically involves multi-step protocols, leveraging palladium-catalyzed cross-coupling reactions for pyrazole-pyridine integration and sulfonamide functionalization. Key intermediates are characterized via:
- ¹H/¹³C NMR : To confirm regioselectivity of pyrazole substitution (e.g., δ 8.56 ppm for pyridinyl protons ).
- LCMS/HRMS : For verifying molecular ion peaks (e.g., m/z 364.2 [M+1] ).
- HPLC : To assess purity (>95% is standard for biological testing ).
Methodological refinement includes optimizing reaction times (e.g., 25–30 hr reflux in xylene for heterocycle formation ) and purification via recrystallization (methanol as a common solvent ).
Advanced: How can reaction conditions be optimized to improve yield in the final sulfonamide coupling step?
Yield optimization requires:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide nucleophilicity but may require base additives (K₂CO₃ ).
- Temperature control : Room-temperature stirring minimizes side reactions during alkylation .
- Catalyst selection : Pd(PPh₃)₄ improves cross-coupling efficiency for pyridinyl-pyrazole motifs (85–90% yield achievable ).
Contradictions in yield data (e.g., 24% vs. 82% in similar protocols ) may arise from trace moisture or oxygen sensitivity, necessitating inert-atmosphere techniques .
Basic: What spectroscopic techniques are critical for structural validation?
- IR spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl groups (1650–1700 cm⁻¹ ).
- Multinuclear NMR : Assigns pyrazole/pyrroloquinoline proton environments (e.g., δ 6.31 ppm for pyrazole C-H ).
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline core (e.g., spirocyclic configurations ).
Advanced: How can computational modeling predict biological activity or binding modes?
- Docking studies : Use PyRx/AutoDock Vina to map interactions with targets (e.g., kinases, GPCRs). The pyridinyl group’s π-stacking and sulfonamide’s H-bonding are critical .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD simulations : Assess stability of the pyrroloquinoline scaffold in lipid bilayers for bioavailability predictions .
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values may stem from:
- Assay conditions : Varying pH or serum proteins (e.g., albumin binding alters effective concentrations ).
- Impurity profiles : HPLC purity thresholds (<95% may introduce confounding effects ).
- Cell-line variability : Use isogenic cell panels to isolate compound-specific effects vs. genetic background noise .
Basic: What are the recommended protocols for evaluating in vitro cytotoxicity?
- MTT/XTT assays : 72-hr exposure to account for slow-acting mechanisms (tetrahydroquinoline derivatives often show delayed apoptosis ).
- Dose ranges : 0.1–100 µM, with positive controls (e.g., doxorubicin for reference ).
- Solvent controls : DMSO concentrations ≤0.1% to avoid solvent toxicity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace pyridin-3-yl with pyrimidine to assess heterocycle size impact .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole to modulate logP .
- Bioisosteric swaps : Replace sulfonamide with carboxamide to probe H-bond donor/acceptor roles .
Validate SAR via parallel synthesis (e.g., 14 analogs in with 82–95% purity thresholds).
Advanced: What strategies mitigate impurities during large-scale synthesis?
- Chromatography : Flash silica gel chromatography for polar byproducts (e.g., unreacted sulfonyl chlorides ).
- Recrystallization gradients : Stepwise methanol/water mixtures improve crystal lattice integrity .
- Process analytics : In-line FTIR monitors reaction progression to halt at >90% conversion .
Basic: How to assess compound stability under physiological conditions?
- pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24 hr, analyze via HPLC for degradation products .
- Light/heat stress : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .
- Plasma stability : Incubate with human plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and quantify parent compound .
Advanced: What metabolomics approaches identify phase I/II metabolites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
